molecular formula C6H12O4 B8253919 Methyl 2-deoxy-D-threo-pentofuranoside CAS No. 863396-37-6

Methyl 2-deoxy-D-threo-pentofuranoside

Cat. No.: B8253919
CAS No.: 863396-37-6
M. Wt: 148.16 g/mol
InChI Key: NVGJZDFWPSOTHM-QYRBDRAASA-N
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Description

Methyl 2-deoxy-D-threo-pentofuranoside is a valuable compound widely used in the biomedical industry. It serves as a key component in the synthesis of antiviral drugs, such as anti-HIV medications. This compound plays a vital role in inhibiting viral replication, thereby aiding in the treatment of various viral diseases.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-deoxy-D-threo-pentofuranoside typically involves the reaction of a 2-deoxy-D-erythro-pentofuranoside with an alkyl group having 1 to 4 carbon atoms and a hydroxy protection group . The process may include the use of alkyl-, aryl-, alkylaryl-, or aralkyl-sulfonyl groups, which can be either unsubstituted or substituted by halogen atoms, nitro, or alkoxy groups .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis in cGMP (current Good Manufacturing Practice) workshops. These workshops maintain high standards of cleanliness and control, ensuring the production of high-purity compounds.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-deoxy-D-threo-pentofuranoside undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include strong bases, alkylating agents, and oxidizing or reducing agents. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions include various substituted and unsubstituted 2-deoxy-pentofuranoses, which can be further used in the synthesis of 3’-substituted 2’-deoxynucleosides .

Scientific Research Applications

Methyl 2-deoxy-D-threo-pentofuranoside is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Its primary applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Plays a role in the study of carbohydrate metabolism and enzyme interactions.

    Medicine: Serves as a key component in the synthesis of antiviral drugs, particularly those used to treat HIV.

    Industry: Used in the production of high-purity compounds for various industrial applications.

Mechanism of Action

The mechanism of action of Methyl 2-deoxy-D-threo-pentofuranoside involves its incorporation into viral DNA, where it inhibits viral replication. This compound targets specific enzymes involved in the replication process, thereby preventing the spread of the virus.

Comparison with Similar Compounds

Methyl 2-deoxy-D-threo-pentofuranoside can be compared to other similar compounds, such as:

    2-deoxy-D-erythro-pentofuranoside: Used as a starting material in the synthesis of this compound.

    3’-Azido-2’,3’-dideoxy-D-erythro-pentofuranose: Used in the synthesis of 3’-substituted 2’-deoxynucleosides.

The uniqueness of this compound lies in its specific structure and its ability to inhibit viral replication, making it a valuable compound in the treatment of viral diseases.

Properties

IUPAC Name

(2R,3R)-2-(hydroxymethyl)-5-methoxyoxolan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O4/c1-9-6-2-4(8)5(3-7)10-6/h4-8H,2-3H2,1H3/t4-,5-,6?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVGJZDFWPSOTHM-QYRBDRAASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(C(O1)CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1C[C@H]([C@H](O1)CO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401284564
Record name Methyl 2-deoxy-D-threo-pentofuranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401284564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

863396-37-6
Record name Methyl 2-deoxy-D-threo-pentofuranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=863396-37-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-deoxy-D-threo-pentofuranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401284564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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